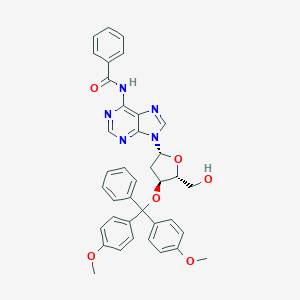

N6-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine

説明

N6-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine is a chemically modified nucleoside derivative. It is primarily used in the field of biomedicine and organic chemistry due to its unique structure and properties. This compound is an adenosine derivative, which means it is structurally related to adenosine, a nucleoside that plays a crucial role in various biological processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N6-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine typically involves multiple steps. The process begins with the protection of the hydroxyl groups of the nucleoside to prevent unwanted reactions. The 4,4’-dimethoxytrityl (DMT) group is commonly used for this purpose. The benzoylation of the amino group at the N6 position is then carried out using benzoyl chloride in the presence of a base such as pyridine. The final product is obtained after purification through column chromatography.

Industrial Production Methods

In an industrial setting, the production of N6-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated synthesizers and high-performance liquid chromatography (HPLC) is common to achieve consistent quality and efficiency.

化学反応の分析

Types of Reactions

N6-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl or DMT-protected sites.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

N6-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.

Biology: Employed in the study of DNA and RNA interactions, as well as in the development of nucleic acid-based therapeutics.

Medicine: Investigated for its potential use in antiviral and anticancer therapies.

Industry: Utilized in the production of diagnostic reagents and as a component in various biochemical assays.

作用機序

The mechanism of action of N6-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation.

類似化合物との比較

Similar Compounds

N6-Benzoyl-2’-deoxyadenosine: Lacks the DMT protection, making it less stable in certain reactions.

3’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine: Does not have the benzoyl group, which affects its reactivity and applications.

Uniqueness

N6-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine is unique due to the presence of both the benzoyl and DMT protective groups. This dual protection enhances its stability and allows for selective reactions, making it a valuable compound in synthetic and medicinal chemistry.

生物活性

N6-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine (Bz-DMT-dA) is a modified nucleoside that has garnered attention for its potential applications in pharmacology and biochemistry. This compound features a benzoyl group at the N6 position and a dimethoxytrityl protecting group at the 3' position, which enhances its stability and solubility. Understanding its biological activity is crucial for developing therapeutic applications.

- Molecular Formula : C38H35N5O6

- Molecular Weight : 657.73 g/mol

- CAS Number : 64325-78-6

- Purity : >99% (HPLC)

- Appearance : White to almost white powder or crystal

This compound acts primarily as a pharmaceutical intermediate, which can be utilized in synthesizing various nucleoside analogs. Its structure allows it to interact with nucleic acid components, potentially influencing DNA/RNA synthesis and stability. The presence of the benzoyl group is known to enhance binding affinity to biological targets, while the dimethoxytrityl group provides protection during chemical reactions.

Antiviral Activity

Research indicates that nucleoside analogs similar to Bz-DMT-dA exhibit antiviral properties by inhibiting viral replication. For instance, studies have shown that modifications at the N6 position can enhance the efficacy of compounds against various RNA viruses, including those responsible for influenza and HIV. The benzoyl modification may improve cellular uptake and bioavailability, leading to increased antiviral activity.

Anticancer Properties

Studies exploring the anticancer potential of modified nucleosides have highlighted the role of Bz-DMT-dA in inhibiting cancer cell proliferation. The compound's ability to mimic natural nucleotides allows it to interfere with DNA synthesis in rapidly dividing cancer cells. Preliminary data suggest that Bz-DMT-dA may induce apoptosis in specific cancer cell lines, although further research is needed to elucidate the underlying mechanisms.

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of various enzymes involved in nucleotide metabolism. For example, it has shown potential as an inhibitor of deoxyribonucleoside kinases, which are critical for DNA synthesis. This inhibition can lead to reduced proliferation of cells that rely heavily on these pathways.

Case Studies

-

Antiviral Activity Against HIV

- A study demonstrated that similar benzoylated nucleosides exhibit significant inhibitory effects on HIV replication in vitro. The mechanism was attributed to competitive inhibition of reverse transcriptase.

- Results : Compounds showed IC50 values in the low micromolar range, indicating potent antiviral activity.

-

Anticancer Efficacy

- In a recent experiment involving human breast cancer cell lines, Bz-DMT-dA was tested for its ability to induce apoptosis.

- Results : Flow cytometry analysis revealed a significant increase in apoptotic cells when treated with Bz-DMT-dA compared to control groups.

-

Enzyme Inhibition Studies

- Research focused on the inhibition of deoxyribonucleoside kinase by Bz-DMT-dA.

- Results : Kinetic studies indicated that Bz-DMT-dA acts as a non-competitive inhibitor with a Ki value suggesting effective inhibition at physiological concentrations.

特性

IUPAC Name |

N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)49-31-21-33(48-32(31)22-44)43-24-41-34-35(39-23-40-36(34)43)42-37(45)25-9-5-3-6-10-25/h3-20,23-24,31-33,44H,21-22H2,1-2H3,(H,39,40,42,45)/t31-,32+,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXBQKFIXWICJR-WIHCDAFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4CC(OC4CO)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H35N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579723 | |

| Record name | N-Benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

657.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140712-79-4 | |

| Record name | N-Benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。